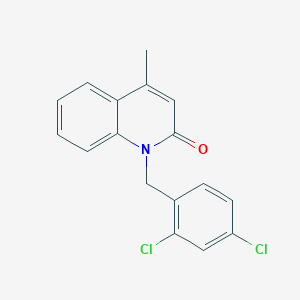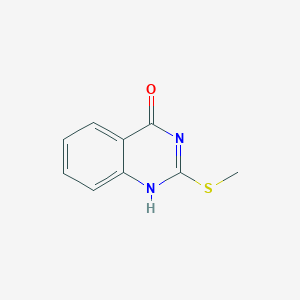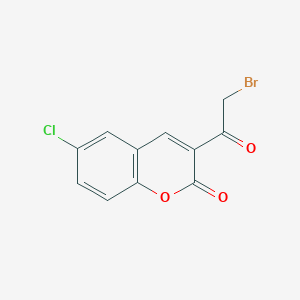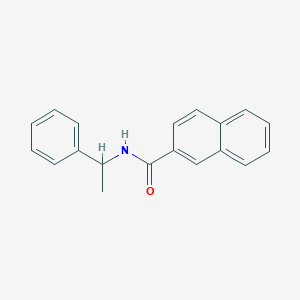
2-Naphthalenecarboxamide, N-(1-phenylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenecarboxamide, N-(1-phenylethyl)-, commonly known as NPD1, is a bioactive lipid mediator that has been the subject of scientific research in recent years. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is synthesized through a multistep process. NPD1 has been found to have various biochemical and physiological effects, and its mechanism of action has been studied extensively. In
Wirkmechanismus
The mechanism of action of NPD1 involves its interaction with various receptors and signaling pathways in the body. It has been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ) and the G protein-coupled receptor GPR37. It also interacts with the N-methyl-D-aspartate (NMDA) receptor and the transient receptor potential vanilloid 1 (TRPV1) ion channel. These interactions lead to the modulation of various cellular processes, including inflammation, oxidative stress, and cell death.
Biochemical and Physiological Effects
NPD1 has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and promoting the resolution of inflammation. It has also been found to reduce oxidative stress by increasing the expression of antioxidant enzymes. NPD1 has been shown to promote cell survival and reduce cell death in various disease models. It has also been found to promote neurogenesis and enhance cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using NPD1 in lab experiments include its specificity and potency. It has been found to have a high affinity for its receptors and to be effective at low concentrations. NPD1 is also stable under various conditions, making it suitable for use in in vitro and in vivo experiments. However, the synthesis of NPD1 is complex and time-consuming, which may limit its use in large-scale experiments. The cost of NPD1 may also be a limiting factor for some researchers.
Zukünftige Richtungen
There are several future directions for research on NPD1. One area of interest is the development of NPD1 analogs with improved pharmacological properties. Another area of research is the investigation of the role of NPD1 in various disease models, including cancer and autoimmune diseases. The use of NPD1 in combination with other drugs or therapies is also an area of interest. Finally, the development of novel methods for the synthesis of NPD1 may facilitate its use in large-scale experiments and clinical trials.
Conclusion
In conclusion, NPD1 is a bioactive lipid mediator that has been the subject of extensive scientific research due to its potential therapeutic applications. The synthesis of NPD1 is complex, but its specificity and potency make it a valuable tool for lab experiments. NPD1 has various biochemical and physiological effects, and its mechanism of action has been studied extensively. Future research on NPD1 may lead to the development of novel therapies for various diseases.
Synthesemethoden
The synthesis of NPD1 involves a multistep process that starts with the preparation of 2-naphthoic acid. This is followed by the preparation of 2-naphthoic acid chloride, which is then reacted with N-(1-phenylethyl)amine to yield NPD1. The process is complex and requires careful control of reaction conditions to obtain high yields of pure NPD1.
Wissenschaftliche Forschungsanwendungen
NPD1 has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to have anti-inflammatory, neuroprotective, and pro-resolving properties. It has been studied in various disease models, including Alzheimer's disease, Parkinson's disease, stroke, and traumatic brain injury. NPD1 has also been found to promote wound healing and reduce inflammation in skin disorders.
Eigenschaften
CAS-Nummer |
105452-74-2 |
|---|---|
Molekularformel |
C19H17NO |
Molekulargewicht |
275.3 g/mol |
IUPAC-Name |
N-(1-phenylethyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C19H17NO/c1-14(15-7-3-2-4-8-15)20-19(21)18-12-11-16-9-5-6-10-17(16)13-18/h2-14H,1H3,(H,20,21) |
InChI-Schlüssel |
ZHIQVSDHNZJZAD-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC3=CC=CC=C3C=C2 |
Kanonische SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



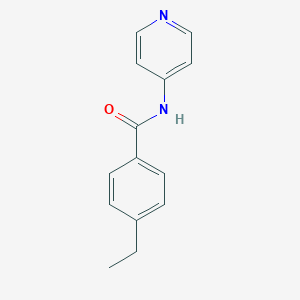

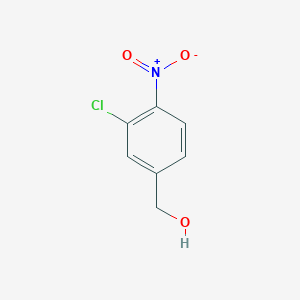
![Methyl 2-[(2-chlorobenzoyl)amino]benzoate](/img/structure/B183552.png)
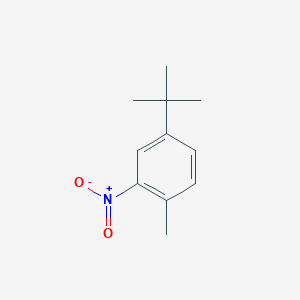


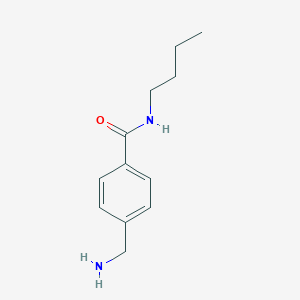


![4-methyl-1-[3-(trifluoromethyl)benzyl]-2(1H)-quinolinone](/img/structure/B183566.png)
